molecular formula C6H6N4S B587536 6-Methylmercaptopurine-d3 CAS No. 33312-93-5

6-Methylmercaptopurine-d3

Cat. No.: B587536
CAS No.: 33312-93-5
M. Wt: 169.22 g/mol
InChI Key: UIJIQXGRFSPYQW-FIBGUPNXSA-N
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Description

6-Methylmercaptopurine-d3 is a deuterated form of 6-Methylmercaptopurine, a compound that belongs to the thiopurine class. Thiopurines are known for their role in inhibiting purine synthesis, which is crucial for DNA and RNA synthesis. This compound is often used as an internal standard in various analytical methods due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylmercaptopurine-d3 typically involves the methylation of 6-mercaptopurine with deuterated methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired isotopic purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Methylmercaptopurine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-Methylmercaptopurine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

6-Methylmercaptopurine-d3 exerts its effects by inhibiting purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibition disrupts DNA and RNA synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylmercaptopurine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This labeling provides higher accuracy and precision in quantification compared to non-deuterated compounds .

Properties

IUPAC Name

6-(trideuteriomethylsulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIQXGRFSPYQW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858063
Record name 6-[(~2~H_3_)Methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33312-93-5
Record name 6-[(~2~H_3_)Methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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